N-(5-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
Overview
Description
N-(5-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted aromatic ring, a pyrrolidinone moiety, and a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 2,5-dioxopyrrolidine.
Amidation Reaction: The 5-chloro-2-methylaniline is reacted with 3-bromopropanoic acid to form an intermediate amide.
Cyclization: The intermediate amide undergoes cyclization with 2,5-dioxopyrrolidine under acidic or basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to maximize yield and purity.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro group on the aromatic ring can be substituted with other groups such as alkyl, aryl, or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: The specific pathways involved depend on the biological context and the target molecules. For example, it may inhibit enzyme activity or modulate receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)butanamide: Similar structure with a butanamide linkage instead of propanamide.
N-(5-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)pentanamide: Similar structure with a pentanamide linkage.
N-(5-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)hexanamide: Similar structure with a hexanamide linkage.
Uniqueness
N-(5-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its chloro-substituted aromatic ring and pyrrolidinone moiety contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-2-3-10(15)8-11(9)16-12(18)6-7-17-13(19)4-5-14(17)20/h2-3,8H,4-7H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYULDSEBLMKMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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